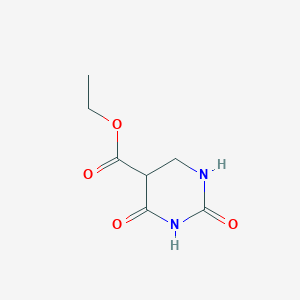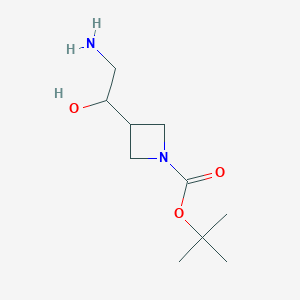
Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-5-(4-Bromphenyl)-3-methylisoxazol-4-carboxylat beinhaltet typischerweise die Cyclisierung geeigneter Vorstufen. Ein übliches Verfahren umfasst die Reaktion von 4-Brombenzaldehyd mit Ethylacetoacetat in Gegenwart einer Base, gefolgt von der Cyclisierung mit Hydroxylaminhydrochlorid. Die Reaktionsbedingungen umfassen oft das Rückflussköcheln in Ethanol oder einem anderen geeigneten Lösungsmittel .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Syntheseverfahren umfassen. Dazu gehören die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und Reinheit sowie die Sicherstellung, dass der Prozess kostengünstig und umweltfreundlich ist.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl-5-(4-Bromphenyl)-3-methylisoxazol-4-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Bromatom am Phenylring kann durch andere Gruppen unter Verwendung nukleophiler Substitutionsreaktionen substituiert werden.
Oxidation und Reduktion: Der Isoxazolring kann unter geeigneten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen.
Kupplungsreaktionen: Die Verbindung kann in Suzuki-Miyaura-Kupplungsreaktionen verwendet werden, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.
Häufige Reagenzien und Bedingungen
Nukleophile Substitution: Häufige Reagenzien sind Natriumhydroxid oder Kaliumcarbonat in polaren Lösungsmitteln wie Dimethylsulfoxid (DMSO).
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Suzuki-Miyaura-Kupplung: Palladiumkatalysatoren und Boronsäuren werden typischerweise eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die nukleophile Substitution verschiedene substituierte Phenylderivate ergeben, während Kupplungsreaktionen Biarylverbindungen erzeugen können.
Wissenschaftliche Forschungsanwendungen
Ethyl-5-(4-Bromphenyl)-3-methylisoxazol-4-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird als Baustein für die Synthese von potenziellen pharmazeutischen Wirkstoffen verwendet, insbesondere solchen, die auf neurologische und entzündliche Erkrankungen abzielen.
Materialwissenschaften: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften verwendet werden.
Biologische Studien: Es dient als Sonde in biochemischen Assays, um Enzymwechselwirkungen und andere biologische Prozesse zu untersuchen.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-5-(4-Bromphenyl)-3-methylisoxazol-4-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In der medizinischen Chemie kann es durch die Hemmung bestimmter Enzyme oder Rezeptoren wirken und so biologische Signalwege modulieren. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und der Struktur der verwendeten Derivate variieren .
Wirkmechanismus
The mechanism of action of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Ethyl-5-(4-Bromphenyl)-4-methyl-1H-pyrrol-2-carboxylat
- 4-(3-(4-Bromphenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzolsulfonamid
Einzigartigkeit
Ethyl-5-(4-Bromphenyl)-3-methylisoxazol-4-carboxylat ist aufgrund seines Isoxazolrings einzigartig, der im Vergleich zu anderen Heterocyclen wie Pyrrole und Pyrazole unterschiedliche chemische Eigenschaften verleiht. Diese Einzigartigkeit macht es wertvoll bei der Synthese von Verbindungen mit spezifischen biologischen Aktivitäten und Materialeigenschaften.
Eigenschaften
IUPAC Name |
ethyl 5-(4-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-3-17-13(16)11-8(2)15-18-12(11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTUYMAZAFNLIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone](/img/structure/B11766487.png)
